1(2H)-Pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester

Overview

Description

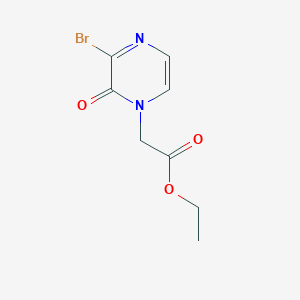

1(2H)-Pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrN2O3 and its molecular weight is 261.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1(2H)-Pyrazineacetic acid, 3-bromo-2-oxo-, ethyl ester, also known by its chemical structure CHBrO, is a compound of interest due to its potential biological activities. Its derivatives have been explored for various pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent studies and findings.

- Molecular Formula : CHBrO

- Molecular Weight : 195.011 g/mol

- CAS Registry Number : 70-23-5

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial effects against various pathogens. For instance, a study highlighted the synthesis of thiazole derivatives attached to related pyrazine structures, which showed promising antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| Compound 3 | Staphylococcus aureus | 20 mm |

| Compound 4 | Escherichia coli | 22 mm |

| Compound 12 | Candida albicans | 19 mm |

The results indicate that certain derivatives possess inhibition zones comparable to standard antibiotics like Ciprofloxacin, suggesting their potential as effective antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. For example, related compounds have shown cytotoxic effects against various cancer cell lines. A noteworthy study evaluated the cytotoxicity of a derivative against human tumor cell lines, revealing growth inhibition with GI50 values ranging from 0.025 to 2 μM.

| Cell Line | GI50 Value (μM) |

|---|---|

| Breast Cancer | 0.025 |

| Lung Cancer | 0.5 |

| Colon Cancer | 1.0 |

These findings suggest that the compound may inhibit cellular proliferation by blocking key signaling pathways essential for tumor growth .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance, some studies suggest that the presence of bromine in the structure enhances the lipophilicity and cellular uptake, thereby increasing bioactivity.

Case Studies

Several case studies have been documented regarding the application of this compound in pharmaceutical formulations:

- Antimicrobial Formulations : A study formulated a topical antibiotic cream incorporating ethyl ester derivatives, which showed enhanced efficacy against skin infections caused by resistant strains.

- Cancer Treatment Protocols : Clinical trials involving combination therapies with this compound demonstrated improved patient outcomes in terms of tumor reduction and survival rates compared to standard treatments alone.

Properties

IUPAC Name |

ethyl 2-(3-bromo-2-oxopyrazin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O3/c1-2-14-6(12)5-11-4-3-10-7(9)8(11)13/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEBOUYDDYVNNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CN=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.